![molecular formula C22H30N2 B14274319 N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 137758-91-9](/img/structure/B14274319.png)
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is a complex organic compound that features a pyridine ring, an aniline group, and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method includes the alkylation of N-methylaniline with octyl bromide, followed by a Heck reaction to introduce the pyridine-4-yl group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This feature differentiates it from other similar compounds and can influence its solubility, reactivity, and biological activity .
Propiedades
Número CAS |
137758-91-9 |
|---|---|
Fórmula molecular |
C22H30N2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
N-methyl-N-octyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C22H30N2/c1-3-4-5-6-7-8-19-24(2)22-13-11-20(12-14-22)9-10-21-15-17-23-18-16-21/h9-18H,3-8,19H2,1-2H3 |
Clave InChI |
MEGWWMRAIVDBFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


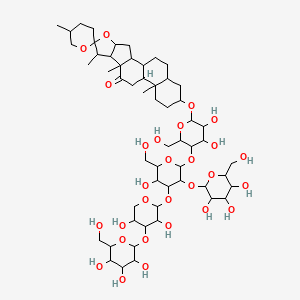
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
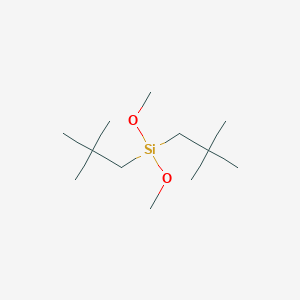
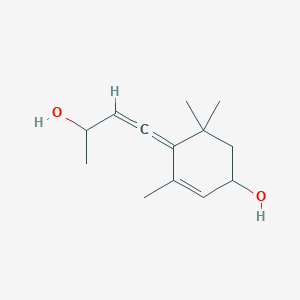
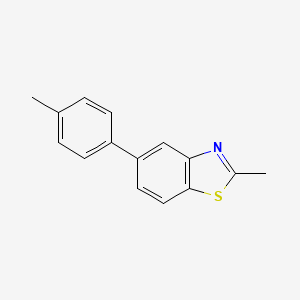
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
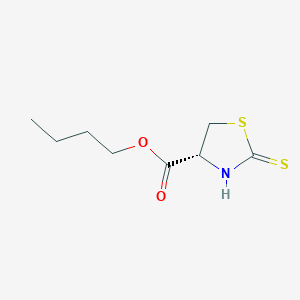

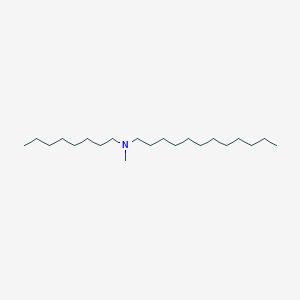
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
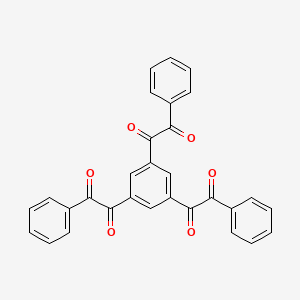
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
